Pallavicinin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156250-64-5 |
|---|---|
Molecular Formula |
C20H22BrN2NaO4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2S,3S,6Z,7S,9R,10R,13R)-13-ethenyl-6-ethylidene-1,9,12,12-tetramethyl-4,8-dioxatetracyclo[8.3.1.02,9.03,7]tetradecane-5,11-dione |
InChI |
InChI=1S/C20H26O4/c1-7-10-13-14(23-17(10)22)15-19(5)9-11(20(15,6)24-13)16(21)18(3,4)12(19)8-2/h7-8,11-15H,2,9H2,1,3-6H3/b10-7-/t11-,12-,13-,14+,15+,19+,20-/m0/s1 |
InChI Key |
WYOPVCJAKMHFLL-AWFQMRMFSA-N |
SMILES |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
Isomeric SMILES |
C/C=C\1/[C@H]2[C@H]([C@@H]3[C@@]4(C[C@H]([C@@]3(O2)C)C(=O)C([C@@H]4C=C)(C)C)C)OC1=O |
Canonical SMILES |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
Synonyms |
neopallavicinin pallavicinin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Biological Sources of Pallavicinin and Related Diterpenoids
This compound and structurally similar diterpenoids are primarily found in bryophytes, specifically within the liverwort genus Pallavicinia. wikipedia.org Liverworts are known to produce a rich array of terpenoids, many of which are enantiomers of those found in higher plants and possess unique carbon skeletons. acs.orgnih.gov
The Chinese liverwort Pallavicinia ambigua is a notable biological source of this compound. researchgate.net Research has led to the isolation of this compound along with related 7,8-secolabdane type diterpenoids, including neothis compound (B1256291) and 18-hydroxythis compound, from this species. researchgate.net Further phytochemical investigations of P. ambigua have yielded other related compounds, demonstrating the chemical diversity of this organism. acs.orgresearchgate.net Among these are Pallambins A, B, C, and D, which are novel 19-nor-7,8-secolabdane diterpenoids. acs.org
Table 1: Diterpenoids Isolated from Pallavicinia ambigua This table is interactive and allows for sorting.
| Compound Name | Type | Reference |
|---|---|---|
| This compound | 7,8-secolabdane diterpenoid | researchgate.net |
| Neothis compound | 7,8-secolabdane diterpenoid | researchgate.net |
| 18-hydroxythis compound | 7,8-secolabdane diterpenoid | researchgate.net |
| Pallambin A | 19-nor-7,8-secolabdane diterpenoid | acs.org |
| Pallambin B | 19-nor-7,8-secolabdane diterpenoid | acs.org |
| Pallambin C | 19-nor-7,8-secolabdane diterpenoid | acs.org |
Pallavicinia subciliata, a liverwort species found in Taiwan and China, is another well-documented source of this compound. tandfonline.comresearchgate.netorganic-chemistry.org The initial isolation of this compound, a novel 7,8-secolabdanoid, was reported from the Taiwanese variety of this species. tandfonline.comresearchgate.net Subsequent studies on P. subciliata also identified Neothis compound, a diastereomer of this compound. tandfonline.comnih.gov The presence and relative abundance of these compounds have led to the classification of different chemotypes for this species. nih.gov In addition to this compound and its diastereomer, other complex diterpenoids have been isolated from P. subciliata, including pallasubcin A, a 7,8-seco-2,8-cyclolabdane diterpenoid, and its dimeric derivatives, pallasubcins B–D. rsc.orgrsc.org
Table 2: Diterpenoids Isolated from Pallavicinia subciliata This table is interactive and allows for sorting.
| Compound Name | Type | Reference |
|---|---|---|
| This compound | 7,8-secolabdane diterpenoid | tandfonline.comresearchgate.net |
| Neothis compound | 7,8-secolabdane diterpenoid | tandfonline.comnih.gov |
| Pallasubcin A | 7,8-seco-2,8-cyclolabdane diterpenoid | rsc.orgrsc.org |
| Pallasubcin B | Pallasubcin A-derived dimer | rsc.org |
| Pallasubcin C | Pallasubcin A-derived dimer | rsc.org |
Advanced Separation Techniques for Natural Product Isolation
The isolation of pure this compound from its natural sources is a multi-step process that relies on efficient extraction followed by sophisticated separation techniques.
Chromatography is central to the purification of this compound and related compounds from the crude plant extract. Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is a fundamental step used to perform the initial separation of compounds from the complex mixture. tandfonline.com For instance, the separation of Neothis compound from the crude oil of P. subciliata involved elution from both Sephadex and silica gel columns. tandfonline.com
For more refined separation and purification, advanced techniques such as High-Performance Liquid Chromatography (HPLC) are utilized. nih.gov Furthermore, methods like High-Speed Counter-Current Chromatography (HSCCC) have proven effective for the preparative isolation and purification of various natural products, including flavonoids and other terpenoids, from plant extracts. nih.govnih.gov These high-resolution techniques are essential for separating structurally similar compounds like diastereomers, which often co-exist in the source organism.
The isolation process begins with the extraction of chemical constituents from the liverwort biomass. A common protocol involves air-drying the collected plant material to remove excess moisture, followed by crushing it into a fine powder. researchgate.net This powdered material is then subjected to extraction using various organic solvents.
The choice of solvent is critical for selectively extracting lipophilic compounds like diterpenoids. Solvents such as diethyl ether, n-hexane, methanol, or ethyl acetate (B1210297) are frequently used. researchgate.net Techniques to enhance extraction efficiency include maceration, where the plant material is soaked in the solvent for an extended period, or the use of an ultrasonic apparatus to facilitate the release of compounds from the plant cells. researchgate.net The resulting solution, known as the crude extract, is then concentrated and carried forward for chromatographic separation. researchgate.net
Advanced Structural Elucidation Techniques for Pallavicinin
Crystallographic Methods
Crystallographic methods, primarily X-ray diffraction analysis, are indispensable for confirming molecular structures and, crucially, for determining absolute configurations of chiral molecules like Pallavicinin.
X-ray Diffraction Analysis for Absolute Configuration Determination
X-ray diffraction (XRD) analysis is a powerful technique for establishing the three-dimensional structure of crystalline compounds. For chiral molecules, it is particularly vital for determining the absolute configuration of stereocenters. researchgate.netnih.gov This is achieved by exploiting the phenomenon of anomalous scattering, where X-ray photons interact with electrons in atoms, causing slight deviations from the expected diffraction pattern. mit.edu These deviations, particularly the differences between reflections from crystallographically opposite planes (Bijvoet pairs), allow for the assignment of absolute stereochemistry. nih.govmit.edu
The reliability of absolute configuration determination via XRD is often quantified using the Flack parameter, which is derived from least-squares refinement of the diffraction data. nih.govchem-soc.si While traditionally, the presence of heavier atoms (e.g., sulfur, bromine) facilitated stronger anomalous scattering signals, advancements in detectors, X-ray sources, and analytical methods, such as the Hooft-Spek approach and Bayesian statistics, now enable confident determination even in compounds containing only lighter atoms like oxygen. mit.edu
Research on this compound and its related compounds has successfully employed X-ray diffraction. For instance, the X-ray crystal structure of neothis compound (B1256291), a closely related diterpenoid, was solved, and in combination with Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies, the absolute configurations of neothis compound, this compound, and 18-hydroxythis compound were definitively established. researchgate.net Similarly, studies on other Pallavicinia diterpenoids, such as the pallambins, have also relied on X-ray diffraction, alongside NMR and CD analyses, to elucidate their structures and absolute configurations. researchgate.net The requirement for high-quality single crystals remains a critical prerequisite for successful X-ray diffraction-based absolute configuration determination. researchgate.net
Chiroptical Spectroscopy
Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, provides valuable information about the stereochemistry and conformation of chiral molecules.
Circular Dichroism (CD) Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comwikipedia.org This phenomenon arises from the interaction of polarized light with the asymmetric electronic transitions within the molecule. creative-proteomics.com CD spectra are highly sensitive to the molecule's three-dimensional structure, including its secondary and tertiary conformations. creative-proteomics.comnih.govyoutube.com
For this compound, CD analysis plays a crucial role in confirming its stereochemistry and aiding in the determination of its absolute configuration, often used synergistically with X-ray diffraction and NMR spectroscopy. researchgate.netresearchgate.net For example, specific CD spectral features associated with the olefinic double bonds and allylic oxygen substituents within this compound have been analyzed, where the chirality of the molecular system dictates the sign and intensity of the observed Cotton effects. researchgate.net The combined application of these techniques provides a robust approach to unequivocally assigning the absolute configuration of natural products like this compound. researchgate.netresearchgate.net
Emerging Methodologies in Natural Product Structure Elucidation
Beyond traditional spectroscopic and crystallographic methods, newer approaches leveraging genomics, bioinformatics, and hyphenated techniques are increasingly contributing to the structural elucidation of natural products.
Genomic and Bioinformatic Approaches
Genomic and bioinformatic approaches are transforming natural product discovery by enabling the identification of biosynthetic pathways and the prediction of molecular structures from genetic data. bioinformatics.nldiva-portal.orgresearchgate.netresearchgate.net These methodologies are instrumental in linking specific molecules to their producing organisms and in understanding the genetic basis of secondary metabolite production. bioinformatics.nl
Bioinformatics tools are essential for analyzing vast amounts of biological data generated by high-throughput sequencing technologies, such as whole-genome sequencing and metagenomics. diva-portal.orgresearchgate.net By analyzing gene clusters responsible for synthesizing natural products, researchers can gain insights into the chemical structures and their biosynthesis. bioinformatics.nl Platforms like the Paired Omics Data Platform aim to standardize the linking of genomic and metabolomic data, thereby facilitating the discovery and structural elucidation of novel compounds. bioinformatics.nl While direct application to this compound's initial structural elucidation might not be detailed in all studies, these approaches represent a growing frontier in natural product research, offering complementary information to traditional methods. researchgate.net
LC-NMR Hyphenated Techniques
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that integrates the separation capabilities of liquid chromatography with the detailed structural information provided by NMR spectroscopy. researchgate.netijarsct.co.inglobalresearchonline.netamazon.com This combination allows for the analysis of complex mixtures, the identification of individual components, and the elucidation of their structures, including connectivity and stereochemistry, often without requiring extensive sample purification. researchgate.netijarsct.co.inglobalresearchonline.netamazon.com
LC-NMR is particularly valuable for analyzing low-abundance compounds or complex natural product extracts, where isolating pure samples for conventional NMR can be challenging. globalresearchonline.netamazon.com The technique can be employed in various modes, such as continuous flow or stop-flow, to acquire NMR spectra of separated chromatographic peaks. globalresearchonline.netamazon.com Despite potential limitations in sensitivity compared to other techniques like LC-MS, advancements in NMR probe technology, such as cryogenic probes, and higher magnetic field strengths are significantly improving its performance and expanding its applicability in structure elucidation. researchgate.netglobalresearchonline.net While specific studies detailing the use of LC-NMR for the initial structural determination of this compound are not explicitly highlighted in the provided results, it represents a key modern analytical tool for characterising such natural products and their related compounds. researchgate.net
Compound List
this compound
Neothis compound
18-hydroxythis compound
Pallambins A–D
Biosynthetic Pathway Elucidation of Pallavicinin
Modern Approaches to Pathway Discovery
Chemoproteomics for Enzyme Identification
Chemoproteomics offers a powerful approach to identify enzymes involved in natural product biosynthesis, particularly in plants where genes are often not clustered and genetic manipulation can be challenging frontiersin.orgnih.gov. This technique utilizes activity-based probes that covalently label target enzymes interacting with biosynthetic intermediates or substrates. Subsequent analysis, often involving mass spectrometry, allows for the identification of these labeled proteins within the complex cellular proteome frontiersin.org.
While specific chemoproteomic studies detailing the identification of enzymes directly involved in Pallavicinin biosynthesis were not explicitly detailed in the provided search results, the methodology itself is highly relevant. Chemoproteomics can overcome limitations of traditional genomics and transcriptomics by directly profiling active enzymes, even when their genes are not organized in clusters frontiersin.orgnih.gov. For this compound, this approach could involve designing probes that mimic its precursors or intermediates, allowing for the capture and identification of the enzymes responsible for catalyzing specific biosynthetic steps. This method has been successfully applied to other plant natural products, such as steviol (B1681142) glycosides and chalcomoracin, leading to the discovery of key glycosyltransferases and Diels-Alderases, respectively nih.gov.
Synthetic Biology and Metabolic Engineering for Pathway Elucidation
Synthetic biology and metabolic engineering are complementary fields that provide powerful tools for dissecting and reconstructing biosynthetic pathways nih.govfrontiersin.orgopenaccessjournals.commdpi.com. Synthetic biology focuses on designing and constructing new biological parts, devices, and systems, while metabolic engineering aims to optimize cellular processes for the production of specific compounds nih.govfrontiersin.orgopenaccessjournals.com. Together, they enable the elucidation of complex pathways by allowing researchers to express identified genes in heterologous hosts, reconstitute pathways in vitro or in vivo, and engineer organisms for enhanced production nih.govnih.govmdpi.com.
Research into this compound has involved total synthesis efforts that propose potential biomimetic pathways escholarship.orgu-tokyo.ac.jpthieme-connect.comnih.gov. These synthetic strategies often shed light on the types of reactions and enzyme classes that might be involved. For instance, the proposed biosynthesis of this compound from a labdane (B1241275) precursor involves steps such as oxidative cleavage, tautomerization, and intramolecular aldol (B89426) reactions u-tokyo.ac.jp. While specific genes or enzymes for this compound biosynthesis have not been definitively identified and characterized through these methods in the provided literature, the general principles apply.
The application of synthetic biology and metabolic engineering to this compound would typically involve:
Identifying Candidate Genes: Based on proposed biosynthetic steps (e.g., cyclizations, oxidations) and knowledge from similar diterpenoid pathways, candidate genes encoding enzymes like terpene synthases, oxidoreductases, or other modifying enzymes would be identified through genomic or transcriptomic analysis of the producing organism (e.g., liverworts like Pallavicinia subciliata or Pallavicinia ambigua) u-tokyo.ac.jpresearchgate.net.
Heterologous Expression: Identified candidate genes would be expressed in a heterologous host, such as E. coli or Saccharomyces cerevisiae, to produce the enzymes in sufficient quantities for biochemical characterization.
Pathway Reconstruction: If multiple enzymes are identified, their coordinated expression in a heterologous host can lead to the reconstruction of parts or the entirety of the this compound biosynthetic pathway, allowing for the production of this compound or its intermediates. This approach has been successfully used for other complex natural products researchgate.net.
Chemical Synthesis Strategies for Pallavicinin
Key Synthetic Methodologies and Cascade Reactions
Grob Fragmentation and Intramolecular Aldol (B89426) Cyclization
A significant strategy in the synthesis of Pallavicinin and its diastereomer, Neothis compound (B1256291), involves a biomimetic pathway originating from the Wieland-Miescher ketone. This approach, pioneered by Wong and colleagues, utilizes a sequence that includes a Grob fragmentation followed by an intramolecular aldol cyclization. This tandem process efficiently establishes key structural elements of the diterpenoid core. The stereochemistry of the final product is effectively controlled by the inherent stereochemistry of the Wieland-Miescher ketone starting material, demonstrating a stereocontrolled synthesis that could be adapted for analogue preparation researchgate.netnih.govresearchgate.netresearchgate.net. A related model study also explored this Grob fragmentation-aldol cyclization sequence towards the bicyclic core of ent-Pallavicinin chemrxiv.org.
Intramolecular Michael Addition Reactions
Complementing the Grob fragmentation and aldol cyclization, an intramolecular Michael addition reaction is often employed in conjunction within the same synthetic sequences. In the biomimetic synthesis of this compound and Neothis compound from the Wieland-Miescher ketone, this reaction plays a crucial role in further elaborating the carbon framework, contributing to the efficient construction of the complex tetracyclic system researchgate.netnih.govresearchgate.netresearchgate.net.
Gold-Catalyzed Cyclization
Gold catalysis has emerged as a powerful tool for constructing complex carbocyclic frameworks. In the context of this compound synthesis, a gold-catalyzed cyclization strategy has been successfully applied to forge the characteristic [3.2.1]bicycle motif. This method proved effective in constructing the tetracyclic framework of 8,9-epi,epi-Pallavicinin, showcasing the utility of gold in mediating challenging cyclization events for this class of diterpenoids escholarship.org.
Sequential Cyclization Strategies (e.g., Robinson Annulation, Mukaiyama Aldol)
The synthesis of related Pallavicinia diterpenoids, such as Pallambins C and D, has demonstrated the power of sequential cyclization strategies. An 11-step synthesis from furfuryl alcohol employed a redox-economic approach that assembled the four-ring systems through a series of cyclizations. Notably, this strategy incorporated classical reactions like the Robinson Annulation and the Mukaiyama Aldol reaction, alongside newly devised cyclizations. This approach was notably free of protecting-group manipulations, highlighting an efficient route to complex polycyclic structures acs.orgacs.orgresearchgate.net. While these specific examples are for Pallambins, they illustrate the strategic importance of these sequential cyclizations in the broader context of Pallavicinia diterpenoid synthesis.
Thiourea/Palladium-Catalyzed Carbonylative Annulation
Palladium-catalyzed reactions have become indispensable in modern organic synthesis, particularly for carbon-carbon bond formation. A thiourea/palladium-catalyzed carbonylative annulation has been identified as a key transformation in the synthesis of Pallambins C and D researchgate.netresearchgate.netrsc.org. This method, which involves the incorporation of a carbonyl group and the formation of new rings, underscores the versatility of palladium catalysis in constructing complex natural product architectures.
SmI2-Mediated Cyclizations
Samarium(II) iodide (SmI2) is a potent single-electron transfer reagent widely utilized in organic synthesis, particularly for mediating radical cyclizations and cascade reactions. While direct applications of SmI2-mediated cyclizations specifically to this compound are less detailed in the readily available literature, this methodology has been successfully employed in the synthesis of related complex diterpenoids. For instance, SmI2-mediated intramolecular ketyl-enoate cyclizations have been used in the synthesis of Pallamolides, and sequential SmI2-mediated Ueno-Stork and ketyl-olefin cyclizations have been key in constructing the skeletons of compounds like Steenkrotin A chemrxiv.orgresearchgate.net. SmI2's ability to generate radical intermediates and promote C-C bond formation makes it a valuable tool for constructing the intricate ring systems found in diterpenoids acs.orgmdpi.comnih.govmanchester.ac.uk.
Protecting-Group-Free Synthesis Approaches
A significant advancement in the synthesis of this compound has been the development of protecting-group-free strategies, which enhance efficiency, reduce step count, and minimize waste, aligning with the principles of green chemistry. The first enantioselective total synthesis of (−)-Pallavicinin and (+)-Neothis compound was achieved in 15 steps, notably avoiding the need for protecting groups. This synthesis featured key transformations such as palladium-catalyzed enantioselective decarboxylative allylation to establish a crucial quaternary stereocenter and a palladium-catalyzed oxidative cyclization to assemble the [3.2.1]-bicyclic moiety acs.orgresearchgate.net. This approach exemplifies how the design of highly chemo- and stereoselective transformations can circumvent the need for traditional protecting group manipulations.
Data Tables
To better illustrate the synthetic strategies, the following tables summarize key aspects of the discussed approaches:
Table 1: Biomimetic Synthesis of this compound/Neothis compound (Wong Synthesis)
| Feature | Description | Key References |
| Strategy | Biomimetic pathway | researchgate.netnih.govresearchgate.netresearchgate.net |
| Starting Material | (+/-)-Wieland-Miescher ketone | researchgate.netnih.govresearchgate.netresearchgate.net |
| Key Transformations | Grob fragmentation, Intramolecular Aldol Cyclization, Intramolecular Michael Addition | researchgate.netnih.govresearchgate.netresearchgate.net |
| Stereocontrol | Inherited from the stereochemistry of the Wieland-Miescher ketone | researchgate.netnih.govresearchgate.netresearchgate.net |
| Outcome | Efficient synthesis of (+/-)-Pallavicinin and (+/-)-Neothis compound; access to analogues | researchgate.netnih.govresearchgate.netresearchgate.net |
Table 2: Gold-Catalyzed Cyclization for [3.2.1] Bicycle Formation
| Feature | Description | Key References |
| Strategy | Gold-Catalyzed Cyclization | escholarship.org |
| Target Structure | Construction of the [3.2.1]bicycle motif of this compound | escholarship.org |
| Application | Successful formation of the 8,9-epi,epi-Pallavicinin tetracycle | escholarship.org |
| Catalyst | Gold catalyst | escholarship.org |
Table 3: Sequential Cyclization Strategy (Pallambins C & D)
| Feature | Description | Key References |
| Strategy | Sequential Cyclization (Classical & Novel) | acs.orgacs.orgresearchgate.net |
| Starting Material | Furfuryl alcohol | acs.orgacs.orgresearchgate.net |
| Key Transformations | Robinson Annulation, Mukaiyama Aldol, and two newly devised cyclizations | acs.orgacs.orgresearchgate.net |
| Protecting Groups | Absent | acs.orgacs.orgresearchgate.net |
| Efficiency | 11 steps, redox-economic approach | acs.orgacs.orgresearchgate.net |
| Target Molecules | Pallambins C and D | acs.orgacs.orgresearchgate.net |
Table 4: Protecting-Group-Free Enantioselective Synthesis of (−)-Pallavicinin
| Feature | Description | Key References |
| Strategy | Protecting-Group-Free Synthesis | acs.orgresearchgate.net |
| Target Molecules | (−)-Pallavicinin and (+)-Neothis compound | acs.orgresearchgate.net |
| Number of Steps | 15 steps | acs.orgresearchgate.net |
| Key Transformations | Pd-catalyzed enantioselective decarboxylative allylation, Pd-catalyzed oxidative cyclization | acs.orgresearchgate.net |
| Stereocontrol | Enantioselective | acs.orgresearchgate.net |
| Efficiency | High chemo- and stereoselectivity; avoids protecting group manipulations | acs.orgresearchgate.net |
Compound Name List
this compound
Neothis compound
Pallambins C
Pallambins D
Wieland-Miescher ketone
Pallamolides
Steenkrotin A
Structure Activity Relationship Studies and Chemical Modification
Methodologies for Structure-Activity Relationship (SAR) Investigations
SAR investigations for pallavicinin and its class of compounds utilize a combination of synthetic chemistry, computational analysis, and increasingly, machine learning techniques to build a comprehensive understanding of how molecular structure dictates biological function.
The cornerstone of SAR studies is the synthesis of analogues and derivatives where specific parts of the molecule are systematically altered. The total synthesis of this compound and its diastereomer, neothis compound (B1256291), has provided a critical platform for these investigations. researchgate.netresearchgate.net Synthetic strategies have been developed that are not only efficient but also flexible, allowing for the creation of a variety of related structures. researchgate.net
One notable approach involves a biomimetic pathway starting from the well-known (±)-Wieland-Miescher ketone. researchgate.net Key chemical transformations such as the Grob fragmentation, intramolecular aldol (B89426) cyclization, and intramolecular Michael reaction have been instrumental in constructing the core structure of this compound and neothis compound. This stereocontrolled synthesis provides access to analogues, which is essential for probing the SAR of this diterpenoid family. researchgate.net Protecting-group-free syntheses have also been achieved, representing a highly efficient and economical route that relies on the chemoselectivity of the reactions involved. researchgate.net
The synthesis of related natural products, such as pallambins A, B, C, and D, which share structural similarities with this compound, further expands the library of compounds for SAR studies. researchgate.netethz.ch For instance, the synthesis of pallambins C and D was achieved through a lengthy linear sequence, highlighting the complexity of manipulating these molecular frameworks. researchgate.net The development of strategies like palladium-catalyzed enantioselective decarboxylative allylation and oxidative cyclization has been crucial in creating specific stereocenters and ring systems, allowing for the targeted modification of the this compound scaffold. researchgate.net These synthetic advancements are fundamental to creating the diverse chemical entities needed to map the structural requirements for biological activity. unisi.itmdpi.comnih.gov
Computational chemistry provides powerful tools for predicting and rationalizing the biological activity of molecules, thereby guiding synthetic efforts in a more targeted manner. jddtonline.info Two primary computational methods used in SAR studies are molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis.
Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as a this compound analogue, and the binding site of a biological target, typically a protein or enzyme. It predicts the preferred orientation of the ligand within the binding site and estimates the strength of the interaction (binding affinity). jddtonline.infonih.gov For diterpenoids and other natural products, docking studies can help identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, explaining why certain structural modifications enhance or diminish activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical approach that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. jddtonline.infobiointerfaceresearch.com A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized analogues. biointerfaceresearch.com For a series of this compound derivatives, descriptors could include parameters like lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). uokerbala.edu.iq By developing a statistically robust QSAR model, researchers can prioritize the synthesis of analogues that are predicted to have the highest activity, making the drug discovery process more efficient. jddtonline.infomdpi.com These computational models are invaluable for refining the understanding of SAR and for the rational design of novel, more potent compounds. nih.gov
More recently, machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in drug discovery and SAR studies. deepblock.net These approaches can analyze vast and complex datasets to identify patterns that may not be apparent through traditional analysis. acs.org
In the context of diterpenoids, ML models, such as Random Forest and k-Nearest Neighbors, have been successfully used to predict the biological activity of natural products. acs.org For example, an ML-based virtual screening of a natural product database identified the diterpenoid andrographolide (B1667393) as a promising hit compound against Trypanosoma cruzi. acs.org Such models are trained on a dataset of known compounds with their measured biological activities. Once trained, the model can screen large virtual libraries of compounds, including novel this compound analogues, to predict their activity and prioritize them for synthesis and testing. researchgate.net
While specific applications of AI to this compound itself are not yet widely reported, the success with other diterpenoids demonstrates the immense potential of this approach. acs.orgresearchgate.net AI can accelerate the identification of lead compounds, optimize molecular structures for desired properties, and even predict potential off-target effects, significantly streamlining the SAR investigation process. bhu.ac.incore.ac.uk
Design Principles for Chemical Modifications of Diterpenoid Skeletons
The chemical modification of complex natural product skeletons like that of this compound is guided by several strategic principles aimed at generating structural diversity and optimizing biological activity. Diterpenoids, including the ent-kaurane and labdane (B1241275) families, offer a rich scaffold for modification due to their inherent structural complexity. frontiersin.orgmagtech.com.cn
Key design principles include:
Functional Group Interconversion: Simple modifications, such as oxidation, reduction, or esterification of existing functional groups (e.g., hydroxyls, ketones), are often the first step in SAR exploration. These changes can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability. nih.gov
Skeletal Rearrangement and Scission: Nature itself provides a blueprint for modifying diterpenoid cores through processes like bond cleavage (seco-terpenoids), cyclization, and rearrangement. frontiersin.org this compound is a 7,8-secolabdane diterpenoid, resulting from the cleavage of a bond in the parent labdane skeleton. ethz.ch Synthetic chemists can mimic these biosynthetic pathways or develop novel reactions to create unique skeletons with potentially new biological activities. beilstein-journals.org
Late-Stage Diversification: This strategy focuses on modifying a complex, fully-formed natural product in the final steps of a synthetic sequence. acs.org The development of site-selective reactions, particularly for activating and functionalizing inert C-H bonds, allows chemists to introduce new functional groups at specific positions on the diterpenoid skeleton. This approach rapidly generates a library of diverse analogues from a common advanced intermediate, which is highly efficient for SAR studies. acs.org
Biotransformation: Utilizing whole-cell microorganisms or isolated enzymes to perform chemical transformations on a substrate is another powerful tool. nih.gov These biocatalytic reactions can achieve high levels of regio- and stereoselectivity that are often difficult to replicate with traditional chemical methods, leading to novel hydroxylated, oxidized, or rearranged derivatives. nih.gov
These principles guide the strategic modification of diterpenoid structures, enabling a thorough investigation of the chemical space around the parent natural product to identify analogues with superior properties. nih.gov
Research on Structural Determinants of Molecular Interactions
Identifying the specific structural features of a molecule that are critical for its interaction with a biological target is the ultimate goal of SAR studies. This research combines the results from the synthesis of analogues, biological testing, and computational modeling to build a comprehensive picture of the molecular interactions at play. nih.govrsc.org
For diterpenoids, key structural determinants often include:
The α,β-Unsaturated Ketone Moiety: In many bioactive diterpenoids, this functional group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. nih.gov This irreversible interaction can lead to potent and long-lasting biological effects. The presence and accessibility of such a group in this compound analogues would be a primary focus of investigation.
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups are often crucial for activity. They can act as both hydrogen bond donors and acceptors, forming specific interactions that anchor the molecule within a receptor's binding pocket. nih.gov
Molecular dynamics (MD) simulations and advanced NMR techniques can provide dynamic, high-resolution views of these interactions, revealing how the ligand and its target adapt to one another. nih.gov For example, computational studies can elucidate the importance of specific electrostatic or hydrophobic contacts, guiding the design of new analogues that enhance these favorable interactions or remove unfavorable ones. uokerbala.edu.iq This detailed understanding of the structural determinants is essential for transforming a promising natural product like this compound into a refined therapeutic agent.
Molecular Interaction Studies and Potential Biological Applications Research Paradigms
Methodologies for Identifying Molecular Targets and Pathways
Identifying the specific molecular targets and biological pathways affected by a compound is fundamental to understanding its mechanism of action and potential applications.
In Vitro Methodologies for Assessing Cellular Responses
Evaluating the effects of compounds on cellular systems is crucial for profiling their bioactivity and understanding their potential therapeutic value.
Enzymatic Late-Stage Modifications for Natural Product Diversification
Late-stage diversification of natural products is a strategic approach in drug discovery and chemical biology, enabling the generation of novel derivatives with potentially enhanced or altered biological properties researchgate.netnih.gov. Natural products often serve as scaffolds for creating libraries of related compounds, facilitating structure-activity relationship (SAR) studies and lead optimization.
Seco-labdanes, a class to which Pallavicinin belongs, are characterized by structural complexity often arising from C-C bond cleavage events during their biosynthesis. These processes inherently contribute to the diversity found within natural product families researchgate.netresearchgate.net. Enzymatic modifications play a pivotal role in these diversification processes, allowing for the introduction of new functional groups into complex molecular scaffolds. Such chemoenzymatic approaches can lead to rapid diversification, providing access to a range of derivatives for modifying lead compounds, identifying cellular targets, and probing biological interactions researchgate.netnih.govscispace.com. The use of engineered enzymes further expands the possibilities for site-selective transformations, offering efficient routes to novel natural product analogues.
Compound List:
this compound
Future Directions in Pallavicinin Research
Advancements in Sustainable and Efficient Synthetic Methodologies
The future of Pallavicinin synthesis lies in the development of environmentally benign and economically viable methods. Traditional multi-step syntheses, while foundational, often face challenges related to low yields, hazardous reagents, and significant waste generation. Green chemistry principles are now guiding the evolution of synthetic strategies to address these issues. purkh.comjocpr.com The focus is shifting towards minimizing the environmental footprint by improving atom economy, reducing the number of synthetic steps, and utilizing less toxic materials. purkh.comijnc.ir
Key advancements in this area include:
Biomimetic Synthesis: Inspired by natural biosynthetic pathways, researchers are developing syntheses that mimic the way organisms produce these complex molecules. A notable example is the biomimetic synthesis of (±)-pallavicinin and (±)-neothis compound from (±)-Wieland-Miescher ketone. researchgate.net This approach leverages strategic reactions like Grob fragmentation and intramolecular aldol (B89426) cyclization to construct the core structure efficiently. researchgate.net
Catalytic Processes: The use of advanced catalytic systems, including transition metal catalysts and organocatalysts, offers a path to greater efficiency and selectivity. purkh.comnih.gov These methods can reduce the need for stoichiometric reagents and enable reactions under milder conditions, thus lowering energy consumption and waste. purkh.comjocpr.com
Flow Chemistry: Continuous flow processes are gaining traction over traditional batch methods in the pharmaceutical industry. seqens.com This technology promises enhanced safety, efficiency, and scalability for the synthesis of complex molecules like this compound, allowing for better control over reaction parameters and easier purification. ijnc.irseqens.com
Innovative Energy Sources: To minimize reliance on external energy, unconventional methods such as microwave irradiation, sonochemistry, and photochemistry are being explored to drive synthetic reactions more efficiently. seqens.com
| Synthetic Strategy | Core Principle | Potential Application to this compound Synthesis |
| Biomimetic Synthesis | Mimics natural biosynthetic pathways to achieve efficiency and structural complexity. researchgate.netjournaltocs.ac.uk | Efficiently constructs the fused-ring system of this compound using strategic cyclization and fragmentation reactions. researchgate.net |
| Catalytic Methods | Employs sub-stoichiometric amounts of catalysts (e.g., transition metals, enzymes) to increase reaction rates and selectivity, reducing waste. purkh.comjocpr.com | Enables key bond formations (e.g., C-C, C-O) with high stereocontrol and minimal by-products. |
| Flow Chemistry | Conducts chemical reactions in a continuous stream rather than a batch, allowing for better control, safety, and scalability. ijnc.irseqens.com | Optimizes reaction conditions for yield and purity, facilitating safer and more consistent large-scale production. |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product, maximizing atom economy. purkh.comseqens.com | Streamlines the synthesis of the this compound core or its complex side chains by reducing intermediate isolation steps. |
Integration of Synthetic Biology and Genomics for Production and Discovery
The vast and largely untapped biosynthetic potential encoded within the genomes of organisms presents a significant opportunity for natural product research. fusion-conferences.com Synthetic biology and genomics are powerful tools that can be harnessed to produce this compound more efficiently and to discover novel, structurally related compounds. frontiersin.orgjcvi.org
Future research directions in this domain include:
Genome Mining and Pathway Discovery: By sequencing the genomes of Pallavicinia-producing liverworts or associated microorganisms, researchers can identify the specific biosynthetic gene clusters (BGCs) responsible for producing the this compound scaffold. frontiersin.org This genetic information is the blueprint for its biosynthesis.
Heterologous Expression: Once a BGC is identified, it can be transferred into a more manageable and faster-growing host organism, such as E. coli or Saccharomyces cerevisiae (baker's yeast). frontiersin.orgscienceopen.com This "plug-and-play" approach can enable scalable and sustainable production of this compound, independent of the slow-growing natural source. nih.gov
Metabolic Engineering: The host organism's metabolism can be re-engineered to optimize the production of this compound. frontiersin.org This involves enhancing the supply of necessary precursor molecules, deleting competing metabolic pathways, and fine-tuning the expression of the biosynthetic genes to maximize yield. frontiersin.orgscienceopen.com
Combinatorial Biosynthesis: By modifying the identified BGC—swapping enzyme domains or introducing enzymes from other pathways—researchers can generate novel this compound derivatives that are not found in nature, creating a library of new chemical entities for biological screening. scienceopen.com
| Approach | Description | Relevance to this compound |
| Genome Mining | Identifying biosynthetic gene clusters (BGCs) for natural products from genomic data. frontiersin.org | Discovery of the specific genes responsible for this compound biosynthesis in its natural source. |
| Heterologous Expression | Transferring a BGC into a well-characterized host organism (e.g., yeast, bacteria) for production. frontiersin.orgnih.gov | Enables scalable, fermentative production of this compound, overcoming limitations of extraction from the native organism. |
| Metabolic Engineering | Optimizing the host organism's metabolism to increase the yield of the target compound. frontiersin.org | Enhancing precursor supply and eliminating competing pathways to maximize this compound titers in the engineered host. |
| Combinatorial Biosynthesis | Creating novel natural product analogs by genetically engineering biosynthetic pathways. scienceopen.com | Generation of new this compound derivatives by modifying its biosynthetic enzymes. |
Expanding the Chemical Space through Targeted Derivative Synthesis
While the total synthesis of this compound is a significant achievement, the exploration of its full therapeutic potential requires the creation and evaluation of a diverse set of related molecules. twas.org Expanding the chemical space around the core this compound structure is crucial for understanding structure-activity relationships (SAR) and optimizing for desired biological effects.
Key strategies for derivative synthesis include:
Late-Stage Functionalization (LSF): This powerful strategy involves making precise chemical modifications to the complex this compound core in the final steps of a synthetic sequence. researchgate.net It allows for the rapid generation of a library of analogs from a common advanced intermediate, which is more efficient than synthesizing each derivative from scratch. researchgate.nethyphadiscovery.com
Biocatalysis for Derivatization: Utilizing whole-cell microorganisms or isolated enzymes can introduce chemical modifications (e.g., hydroxylations, glycosylations) at positions that are difficult to access with traditional chemical methods. hyphadiscovery.comresearchgate.net This approach offers high selectivity and complements chemical synthesis.
Precursor-Directed Biosynthesis: This technique involves feeding structurally modified precursor molecules to the this compound-producing organism (or a heterologous host). researchgate.net The organism's biosynthetic machinery may incorporate these unnatural precursors to generate novel analogs.
Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules, often starting from a common scaffold. researchgate.net For this compound, a DOS strategy could involve using the core bicyclic or tricyclic system as a starting point to build a wide range of skeletally distinct compounds. researchgate.net
| Derivatization Strategy | Methodology | Expected Outcome for this compound |
| Late-Stage Functionalization (LSF) | Chemically modifying a complex, late-stage intermediate. researchgate.net | Rapid creation of a library of analogs with varied substituents to probe structure-activity relationships. |
| Biocatalysis | Using enzymes or whole microbes to perform selective chemical transformations. hyphadiscovery.comresearchgate.net | Generation of hydroxylated, glycosylated, or other oxidized this compound derivatives with potentially new biological activities. |
| Precursor-Directed Biosynthesis | Supplying unnatural starting materials to a biological production system. researchgate.net | Incorporation of modified building blocks to produce novel this compound analogs. |
| Diversity-Oriented Synthesis (DOS) | Creating skeletal diversity from a common starting material. researchgate.net | Exploration of entirely new molecular frameworks based on the this compound scaffold. |
Application of Advanced Computational and Machine Learning Techniques
Modern computational tools are revolutionizing chemical research by enabling scientists to model, predict, and optimize complex systems with increasing accuracy. mdpi.com The application of these methods to this compound research can accelerate discovery and reduce the reliance on time-consuming and expensive experimental work. mdpi.com
Future applications in this area are expected to focus on:
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to model the three-dimensional structure of this compound and its derivatives, predict their electronic properties, and elucidate reaction mechanisms. mdpi.com This insight can help rationalize biological activity and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can model how this compound interacts with its biological targets (e.g., proteins, enzymes) over time. This provides a dynamic view of the binding process, helping to identify key interactions that are essential for its activity.
Machine Learning (ML) for Property Prediction: ML models can be trained on existing chemical data to predict the properties of new, hypothetical this compound derivatives. informaticsjournals.co.in This includes predicting biological activity, toxicity, and physicochemical properties, allowing researchers to prioritize the synthesis of the most promising candidates. frontiersin.org
AI-Driven Synthesis Planning and Discovery: Advanced ML algorithms, including graph neural networks, can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its analogs. rsc.orgchemrxiv.org These tools can also be used for de novo design, generating entirely new molecular structures with desired properties. chemrxiv.org
| Computational Technique | Application in this compound Research | Potential Impact |
| Density Functional Theory (DFT) | Calculating molecular structure, stability, and reactivity. mdpi.com | Provides fundamental insights into the stereochemistry and electronic properties that govern biological activity. |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with biological targets. mdpi.com | Elucidates the mechanism of action at the atomic level, guiding the design of derivatives with improved binding affinity. |
| Machine Learning (ML) Models | Predicting biological activity, toxicity, and synthetic accessibility of new derivatives. informaticsjournals.co.infrontiersin.org | Accelerates the design-build-test-learn cycle by prioritizing the most promising compounds for synthesis. |
| Reaction Knowledge Graphs | Proposing novel synthetic routes and new reactions by analyzing existing chemical reaction data. rsc.orgchemrxiv.org | Discovers more efficient and sustainable synthetic pathways and expands the accessible chemical space around this compound. |
Q & A
Q. How should researchers design controls to account for this compound’s potential off-target effects in enzymatic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
